molecular formula C20H23N3O2 B2663897 2-methoxy-N-[2-(1-propyl-1H-1,3-benzodiazol-2-yl)ethyl]benzamide CAS No. 850922-24-6

2-methoxy-N-[2-(1-propyl-1H-1,3-benzodiazol-2-yl)ethyl]benzamide

Cat. No.: B2663897
CAS No.: 850922-24-6
M. Wt: 337.423
InChI Key: KUAZFIFUMIJFSH-UHFFFAOYSA-N
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Description

2-methoxy-N-[2-(1-propyl-1H-1,3-benzodiazol-2-yl)ethyl]benzamide is a synthetic organic compound that belongs to the class of benzodiazole derivatives Benzodiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-[2-(1-propyl-1H-1,3-benzodiazol-2-yl)ethyl]benzamide typically involves the following steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the condensation of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions.

    Alkylation: The benzodiazole core is then alkylated with 1-bromo-3-propylbenzene in the presence of a base such as potassium carbonate to introduce the propyl group.

    Amidation: The final step involves the reaction of the alkylated benzodiazole with 2-methoxybenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and recrystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-[2-(1-propyl-1H-1,3-benzodiazol-2-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidizing conditions.

    Reduction: The benzamide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of 2-hydroxy-N-[2-(1-propyl-1H-1,3-benzodiazol-2-yl)ethyl]benzamide.

    Reduction: Formation of 2-methoxy-N-[2-(1-propyl-1H-1,3-benzodiazol-2-yl)ethyl]benzylamine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other bioactive compounds.

Mechanism of Action

The mechanism of action of 2-methoxy-N-[2-(1-propyl-1H-1,3-benzodiazol-2-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The benzodiazole core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects. Further studies are needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-N-[2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]benzamide
  • 2-methoxy-N-[2-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethyl]benzamide
  • 2-methoxy-N-[2-(1-butyl-1H-1,3-benzodiazol-2-yl)ethyl]benzamide

Uniqueness

2-methoxy-N-[2-(1-propyl-1H-1,3-benzodiazol-2-yl)ethyl]benzamide is unique due to its specific substitution pattern on the benzodiazole core, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the propyl group and the methoxybenzamide moiety may enhance its interactions with biological targets and improve its pharmacokinetic properties.

Properties

IUPAC Name

2-methoxy-N-[2-(1-propylbenzimidazol-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2/c1-3-14-23-17-10-6-5-9-16(17)22-19(23)12-13-21-20(24)15-8-4-7-11-18(15)25-2/h4-11H,3,12-14H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUAZFIFUMIJFSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1CCNC(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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